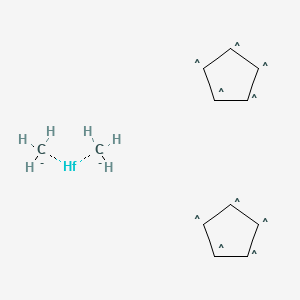
bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-(+)-Dimethyl succinate is an organic compound with the molecular formula C6H10O4. It is a diester of succinic acid and is commonly used in various chemical reactions and industrial applications. The compound is characterized by its two ester groups attached to a succinate backbone, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1S)-(+)-Dimethyl succinate typically involves the esterification of succinic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
Succinic Acid+2Methanol→Dimethyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of (1S)-(+)-Dimethyl succinate can be optimized by using continuous flow reactors and high-pressure conditions to increase yield and efficiency. The process involves the esterification of succinic acid with methanol in the presence of a strong acid catalyst, followed by purification through distillation.
化学反応の分析
Types of Reactions
(1S)-(+)-Dimethyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form succinic acid and methanol.
Reduction: Reduction of the ester groups can yield 1,4-butanediol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.
Major Products Formed
Hydrolysis: Succinic acid and methanol.
Reduction: 1,4-butanediol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
(1S)-(+)-Dimethyl succinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving metabolic pathways, particularly those related to the Krebs cycle.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of biodegradable polymers, such as polybutylene succinate, and as a plasticizer in various materials.
作用機序
The mechanism by which (1S)-(+)-Dimethyl succinate exerts its effects depends on the specific reaction or application. In metabolic studies, it acts as a substrate in the Krebs cycle, where it is converted to succinic acid and participates in energy production. In chemical synthesis, its ester groups undergo various transformations, enabling the formation of a wide range of products.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: An isomer of dimethyl succinate with different chemical properties and applications.
Dimethyl maleate: Another isomer with distinct reactivity and uses.
Diethyl succinate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
(1S)-(+)-Dimethyl succinate is unique due to its specific stereochemistry and reactivity. Its (1S)-(+)-configuration allows for selective reactions in asymmetric synthesis, making it valuable in the production of chiral compounds. Additionally, its versatility in undergoing various chemical transformations makes it a crucial intermediate in both research and industrial applications.
特性
分子式 |
C24H42O4 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC名 |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |
InChI |
InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1 |
InChIキー |
YZXZAUAIVAZWFN-RBFKZVKLSA-N |
異性体SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


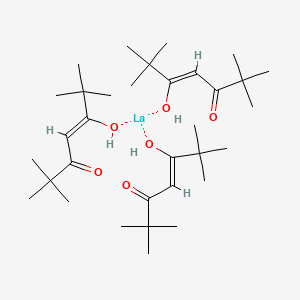

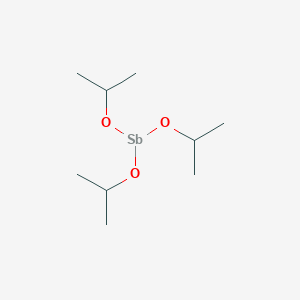

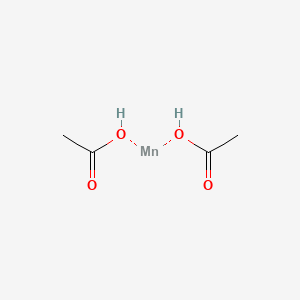

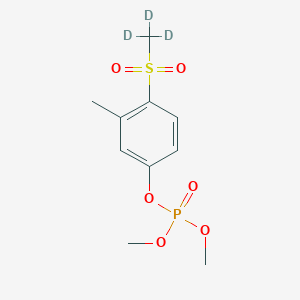


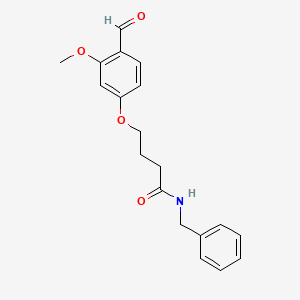

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)

